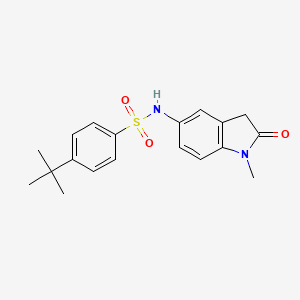

4-tert-butyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Descripción

4-tert-butyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a benzenesulfonamide derivative featuring a para-substituted tert-butyl group on the benzene ring and a substituted indole moiety. The indole core is modified with a methyl group at the 1-position and an oxo group at the 2-position. This compound is of interest in medicinal chemistry due to the sulfonamide group's established role in enzyme inhibition (e.g., cyclooxygenase-2 (COX-2), histone deacetylases (HDACs)) and kinase targeting . Its structural uniqueness lies in the combination of a bulky tert-butyl substituent and the indole-dihydro-oxo system, which may influence solubility, bioavailability, and target binding.

Propiedades

IUPAC Name |

4-tert-butyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-19(2,3)14-5-8-16(9-6-14)25(23,24)20-15-7-10-17-13(11-15)12-18(22)21(17)4/h5-11,20H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYJSZIRPVUBGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-tert-butyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzenesulfonyl chloride with 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-amine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group in the indole ring can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups .

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The indole moiety present in the compound is recognized for its ability to interact with various biological targets, making it a candidate for cancer treatment.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative properties of various indole derivatives against tumor cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds similar to 4-tert-butyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide exhibited significant inhibitory effects on cell growth, with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 0.80 |

| Compound B | A549 | 0.37 |

Other Pharmacological Applications

Beyond its anticancer properties, this compound may have applications in other therapeutic areas:

Antimicrobial Activity

Research has indicated that sulfonamide derivatives possess antimicrobial properties. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth, potentially making it useful in treating infections .

Anti-inflammatory Effects

Some studies suggest that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could position 4-tert-butyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide as a candidate for treating inflammatory diseases .

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The indole ring can bind to various receptors in the body, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Analogs with Modified Benzene Substituents

(a) N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide (CAS 921537-07-7)

- Structure : Lacks the tert-butyl group on the benzene ring.

- Properties : Reduced steric bulk compared to the target compound. This may enhance solubility in polar solvents but decrease lipophilicity and membrane permeability.

(b) 4-Bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide (CAS 921861-91-8)

- Structure : Bromine substituent at the para position of the benzene ring.

- Properties : Bromine’s electronegativity and size may enhance halogen bonding with target enzymes. However, increased molecular weight (365.45 g/mol) and reduced solubility compared to the tert-butyl analog .

- Application : Used as an intermediate in antimalarial agents targeting PfCCT (IC₅₀ = 42 µM) .

(c) 4-Methoxy-substituted Benzenesulfonamide (Compound 1c in )

- Structure : 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide.

- Activity : Exhibits 47.1% COX-2 inhibition at 20 µM, lower than celecoxib (80.1% at 1 µM) but higher than nitro-substituted analogs .

- Key Difference : Methoxy group’s electron-donating nature may enhance resonance stabilization of the sulfonamide, influencing enzyme binding.

Analogs with Modified Indole Moieties

(a) N-Hydroxy-N'-[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-5-yl]octanediamide

- Structure : Hybrid HDAC/VEGFR inhibitor with a pyrrole-substituted indole.

- Activity : Combines HDAC inhibitory properties (from SAHA-like hydroxamate) and anti-angiogenic effects via VEGFR inhibition .

- Comparison : The target compound’s tert-butyl group may favor HDAC binding over kinase inhibition due to increased hydrophobicity.

(b) TLK2 Inhibitors (Compounds 70–78 in )

Physicochemical and Pharmacokinetic Comparisons

Solubility

Actividad Biológica

4-tert-butyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. The sulfonamide moiety is known for its diverse pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound can be represented by the following chemical structure:

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-tert-butyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide have shown promising results against various cancer cell lines.

Table 1: Anticancer Efficacy of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-468 (Breast) | 3.99 | Induces apoptosis via caspase activation |

| Compound B | CCRF-CM (Leukemia) | 4.51 | Cell cycle arrest in G0-G1 phase |

| Compound C | A549 (Lung) | 8.00 | Inhibition of angiogenesis |

These findings suggest that modifications in the sulfonamide structure can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Compounds derived from the indole framework, such as 4-tert-butyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide, have been studied for their neuroprotective properties. In vitro studies demonstrate that these compounds can reduce oxidative stress and promote neuronal survival.

Case Study: Neuroprotection in Cell Models

In a study assessing neuroprotective effects, derivatives were tested against oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results indicated a significant reduction in cell death and an increase in antioxidant enzyme activity.

The biological activities of sulfonamides are often attributed to their ability to inhibit specific enzymes or pathways involved in disease processes:

- Carbonic Anhydrase Inhibition : Some sulfonamides act as inhibitors of carbonic anhydrase, which is implicated in various physiological processes including pH regulation and fluid balance.

- PARP Inhibition : Certain derivatives have been identified as selective inhibitors of PARP (Poly ADP-ribose polymerase), which plays a critical role in DNA repair mechanisms .

- Antioxidant Activity : The indole structure contributes to antioxidant properties, helping to mitigate oxidative damage in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.